4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Ring: This is achieved through nucleophilic substitution reactions, where the benzodiazole intermediate reacts with a suitable pyrrolidinone derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction can produce alcohols.
Scientific Research Applications
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- 4-{1-[2-hydroxy-3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-11-24(12-8-19)35-18-22(32)17-31-26-6-4-3-5-25(26)29-28(31)20-15-27(33)30(16-20)21-9-13-23(34-2)14-10-21/h3-14,20,22,32H,15-18H2,1-2H3 |
InChI Key |
OVTAAUOKSAZDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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